molecular formula C14H14ClNO B12963420 3-(Benzyloxy)-2-(chloromethyl)-6-methylpyridine

3-(Benzyloxy)-2-(chloromethyl)-6-methylpyridine

Cat. No.: B12963420
M. Wt: 247.72 g/mol
InChI Key: ADZJPZPGCGTWLN-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-(chloromethyl)-6-methylpyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a benzyloxy group, a chloromethyl group, and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-(chloromethyl)-6-methylpyridine typically involves the chloromethylation of 3-(benzyloxy)-6-methylpyridine. This reaction can be carried out using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the use of chloromethylating agents, which can be hazardous.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-(chloromethyl)-6-methylpyridine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

3-(Benzyloxy)-2-(chloromethyl)-6-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-(chloromethyl)-6-methylpyridine depends on its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

2-(chloromethyl)-6-methyl-3-phenylmethoxypyridine

InChI

InChI=1S/C14H14ClNO/c1-11-7-8-14(13(9-15)16-11)17-10-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3

InChI Key

ADZJPZPGCGTWLN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)OCC2=CC=CC=C2)CCl

Origin of Product

United States

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